molecular formula C24H17N5O5S B5321014 (6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5321014
M. Wt: 487.5 g/mol
InChI Key: CVGMABIHEUXLEM-JKJUGIAJSA-N
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Description

(6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities.

Properties

IUPAC Name

(6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O5S/c1-14-11-15(29(31)32)7-9-18(14)20-10-8-17(34-20)12-19-22(25)28-24(26-23(19)30)35-21(27-28)13-33-16-5-3-2-4-6-16/h2-12,25H,13H2,1H3/b19-12-,25-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGMABIHEUXLEM-JKJUGIAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This can be achieved through cyclization reactions involving appropriate thiadiazole and pyrimidine derivatives under controlled conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by nitration to introduce the nitro group.

    Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the imino group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Various substitution reactions can occur, especially at the phenoxymethyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Biology

    Antimicrobial Activity: The compound has potential antimicrobial properties, making it useful in developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for studying biochemical pathways.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays due to its ability to interact with specific biomolecules.

Industry

    Agriculture: The compound can be used in developing new pesticides and herbicides.

    Environmental Science: It can be used in environmental monitoring and remediation efforts.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidin-7-one Derivatives: These compounds share the core structure and may have similar biological activities.

    Furan Derivatives: Compounds with a furan ring often exhibit similar reactivity and applications.

    Nitrophenyl Compounds: These compounds are known for their antimicrobial and enzyme inhibitory properties.

Uniqueness

What sets (6Z)-5-imino-6-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

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